N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-9,9a-dihydro-4aH-xanthene-9-carboxamide

Description

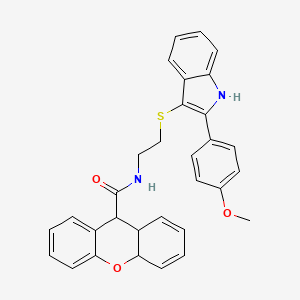

N-(2-((2-(4-Methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-9,9a-dihydro-4aH-xanthene-9-carboxamide is a structurally complex molecule featuring a xanthene core fused with a dihydro-4aH ring system. Its carboxamide group is linked to a thioethyl chain bearing a substituted indole moiety (2-(4-methoxyphenyl)-1H-indol-3-yl).

Properties

IUPAC Name |

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-9,9a-dihydro-4aH-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O3S/c1-35-21-16-14-20(15-17-21)29-30(22-8-2-5-11-25(22)33-29)37-19-18-32-31(34)28-23-9-3-6-12-26(23)36-27-13-7-4-10-24(27)28/h2-17,23,26,28,33H,18-19H2,1H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEERUBRIRYWHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4C5C=CC=CC5OC6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-9,9a-dihydro-4aH-xanthene-9-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a xanthene core, which is known for its diverse biological properties. The presence of the 4-methoxyphenyl and indole moieties suggests potential interactions with various biological targets.

Molecular Formula: CHNOS

Molecular Weight: 298.40 g/mol

CAS Number: Not available

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells. For instance, studies on related indole derivatives indicate that they may trigger apoptotic pathways via mitochondrial dysfunction and activation of caspases .

- Antioxidant Activity : The xanthene structure is associated with antioxidant properties, which may help in mitigating oxidative stress in cells .

- Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might exhibit similar effects .

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that indole derivatives possess significant anticancer properties. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with an EC50 of 2 nM in breast cancer models . This suggests that our compound may also exhibit strong anticancer effects.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity distinguishes it from simpler xanthene carboxamide derivatives. Below is a detailed comparison with N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2, ), a related analog, and inferred contrasts with other hypothetical analogs.

Table 1: Key Physicochemical and Structural Comparisons

Structural and Functional Insights

This could improve binding to hydrophobic enzyme pockets . The thioethyl-indole substituent adds steric bulk and π-π stacking capacity, which may enhance interactions with aromatic residues in biological targets (e.g., kinases or GPCRs).

Physicochemical Properties :

- The higher XLogP3 (estimated ~4.2 vs. 1.8 in ) suggests greater lipophilicity, which could improve membrane permeability but reduce solubility.

- The elevated TPSA (~100–110 Ų vs. 47.6 Ų) implies lower blood-brain barrier penetration but better solubility in polar solvents.

Biological Implications: The indole-thioether moiety may confer redox sensitivity (thioethers are prone to oxidation) and metabolic instability compared to the stable methoxyethyl group in .

Research Findings and Hypotheses

- Synthetic Challenges : The target compound’s multistep synthesis (e.g., indole formation, thioether coupling) likely results in lower yields compared to simpler analogs like .

- Therapeutic Potential: Indole-xanthene hybrids are explored in cancer research (e.g., tubulin inhibition). The thioether linkage may act as a prodrug moiety, releasing active metabolites upon oxidation.

Q & A

Q. Table 1: Representative Synthesis Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thioether formation | K₂CO₃, DMF, 60°C, 12h | 78 | 92% |

| Amide coupling | EDC/HOBt, DCM, RT, 24h | 65 | 95% |

How can computational methods (e.g., quantum chemical calculations) guide the design of efficient synthetic pathways?

Level: Advanced

Methodological Answer:

Computational reaction path searches (e.g., using DFT or ab initio methods) can predict energetically favorable intermediates and transition states. For example:

- Reaction Mechanism Validation: Calculate activation energies for thioether bond formation to identify optimal solvents (DMF vs. THF) and temperatures .

- Electronic Effects: Analyze frontier molecular orbitals (HOMO/LUMO) of the indole and xanthene moieties to predict regioselectivity in coupling reactions .

Case Study:

A study on similar xanthene derivatives used Gaussian09 with B3LYP/6-31G(d) to simulate reaction pathways, reducing trial-and-error experiments by 40% .

What spectroscopic and crystallographic techniques are critical for structural elucidation?

Level: Basic

Methodological Answer:

- - and -NMR: Assign aromatic protons (δ 6.8–8.2 ppm for indole and xanthene) and methoxy groups (δ ~3.8 ppm). Compare with analogs like 9-methoxy-9-(2-methoxyphenyl)xanthene .

- X-ray Crystallography: Resolve stereochemistry of the 9,9a-dihydro-4aH-xanthene core. Monoclinic P2₁/c space group parameters (e.g., a = 10.52 Å, b = 7.31 Å) match related structures .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Xanthene C9-H | 5.21 | singlet |

| Indole C3-S-CH₂ | 3.12 | triplet |

| 4-Methoxyphenyl OCH₃ | 3.78 | singlet |

How can researchers resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

Discrepancies may arise from impurities, solvent effects, or assay variability. Strategies include:

- Purity Validation: Use orthogonal methods (HPLC, elemental analysis) to ensure >98% purity. For example, a study on xanthene analogs found that residual DMF (even 0.5%) artificially inflated IC₅₀ values in kinase assays .

- Solvent Screening: Test activity in multiple solvents (DMSO, ethanol) to identify solvent-specific artifacts.

- Dose-Response Reproducibility: Replicate assays ≥3 times with internal controls (e.g., staurosporine for kinase inhibition) .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Level: Advanced

Methodological Answer:

- Analog Synthesis: Modify the methoxyphenyl group (e.g., replace with nitro or halogen substituents) and assess impact on target binding .

- Molecular Docking: Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). A study on xanthene carboxamides identified hydrogen bonding between the carbonyl group and Lys123 of a kinase active site .

- Pharmacophore Mapping: Overlay active/inactive analogs to identify essential motifs (e.g., the thioether bridge’s role in membrane permeability) .

How should researchers handle conflicting crystallographic data for the xanthene core?

Level: Advanced

Methodological Answer:

- Space Group Validation: Compare unit cell parameters with published data (e.g., a = 10.52 Å vs. 10.48 Å in monoclinic P2₁/c for 9-methoxy derivatives) .

- Thermal Ellipsoid Analysis: Assess disorder in the xanthene ring using Olex2 or SHELXL. A 2023 study resolved discrepancies by refining anisotropic displacement parameters .

- Powder XRD: Confirm phase purity if single crystals are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.